N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features an adamantane moiety, a piperidine sulfonyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can be achieved through a multi-step process. One notable method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This reaction is optimized in a 2:1 ratio in a one-pot reaction, leading to significant increases in yields and a reduction in reaction times . The use of microwave irradiation assists in the nucleophilic addition/substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s adamantane and piperidine sulfonyl groups are particularly reactive under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and halides, with reactions typically occurring under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the adamantane moiety.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while nucleophilic substitution can result in various substituted benzamides.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against dengue virus.
Medicine: Investigated for its potential therapeutic effects in treating viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with viral protein functions. Molecular docking studies suggest that the compound binds to key viral proteins, preventing their proper function and thus inhibiting the virus .
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
- N-(adamantan-1-yl)-4-methyl-benzamide
- N-(adamantan-1-yl)-benzenesulfonamide
Uniqueness
N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of an adamantane moiety with a piperidine sulfonyl group and a benzamide structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its potential antiviral activity, particularly against dengue virus, sets it apart from other compounds with similar structures .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3S/c1-17(24-14-18-11-19(15-24)13-20(12-18)16-24)25-23(27)21-5-7-22(8-6-21)30(28,29)26-9-3-2-4-10-26/h5-8,17-20H,2-4,9-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKFZWHCIZKYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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